molecular formula C10H11NO3 B14805235 4-Cyclopropoxy-1-methyl-2-nitrobenzene

4-Cyclopropoxy-1-methyl-2-nitrobenzene

Cat. No.: B14805235
M. Wt: 193.20 g/mol
InChI Key: CXDYPXUFITZJTF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 4-Cyclopropoxy-1-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-cyclopropoxy-1-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods may involve multi-step synthesis routes, starting from readily available precursors. For example, the Friedel-Crafts alkylation of benzene with cyclopropyl chloride in the presence of a Lewis acid catalyst, followed by nitration, can yield the desired compound .

Chemical Reactions Analysis

4-Cyclopropoxy-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields the corresponding amine, while bromination introduces a bromine atom at the ortho or para position relative to the existing substituents .

Mechanism of Action

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-cyclopropyloxy-1-methyl-2-nitrobenzene

InChI

InChI=1S/C10H11NO3/c1-7-2-3-9(14-8-4-5-8)6-10(7)11(12)13/h2-3,6,8H,4-5H2,1H3

InChI Key

CXDYPXUFITZJTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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